Chloroalkane Handle Enables Direct SN2 Conjugation with Nucleophilic Target Ligands Versus Amine/Carboxyl-Dependent Coupling of Alternative Conjugates
(S,R,S)-AHPC-PEG2-C4-Cl features a terminal chloroalkane functional group that enables direct nucleophilic substitution (SN2) with amines, thiols, or carboxylates on target protein ligands without requiring additional activation steps or coupling reagents . In contrast, alternative VHL-PEG conjugates with amine (-NH2) or carboxylic acid (-COOH) termini require carbodiimide-mediated coupling (EDC/NHS) or pre-activation as NHS esters, adding synthetic steps and potentially introducing incompatible reagents [1]. The chloroalkane handle also permits parallel synthesis strategies for PROTAC library generation with variation in linker length and composition .
| Evidence Dimension | Conjugation chemistry and synthetic accessibility |
|---|---|
| Target Compound Data | Terminal chloroalkane; direct SN2 with nucleophiles; no pre-activation required |
| Comparator Or Baseline | (S,R,S)-AHPC-PEG2-NH2 (amine terminus) and (S,R,S)-AHPC-PEG2-acid (carboxyl terminus) |
| Quantified Difference | Not applicable — functional group reactivity differs qualitatively; chloroalkane enables distinct synthetic route |
| Conditions | Synthetic chemistry; conjugation to target ligands bearing nucleophilic groups |
Why This Matters
Procurement of the chloroalkane variant provides orthogonal conjugation chemistry that expands synthetic strategy options and may be mandatory for target ligands incompatible with amide bond formation conditions.
- [1] MedChemExpress. (S,R,S)-AHPC-PEG2-NH2 dihydrochloride (VH032-PEG2-NH2 dihydrochloride). View Source
